Superior Oxidative Stability vs. Linalool: Resistance to Degradation in Aggressive Media
4,7-Dimethyloctan-4-ol (tetrahydrolinalool) exhibits significantly greater oxidative stability than its unsaturated analog linalool due to its fully saturated C10 alkyl backbone and tertiary alcohol structure. Linalool is prone to auto-oxidation upon exposure to air, light, and alkaline conditions, resulting in the formation of hydroperoxides and off-odors [1]. In contrast, tetrahydrolinalool survives harsh detergent and soap bases where linalool would degrade, making it suitable for functional products containing bleaching agents, perborate, or high pH environments . This stability advantage is critical for maintaining fragrance integrity and extending product shelf life.
| Evidence Dimension | Oxidative and Chemical Stability |
|---|---|
| Target Compound Data | Tetrahydrolinalool: stable in aggressive media (alkaline detergents, bleach, acidic cleaners); no allergen declaration required; 12-hour substantivity on blotter |
| Comparator Or Baseline | Linalool: prone to oxidation and degradation in aggressive media; forms hydroperoxides; must be declared as an allergen in EU cosmetics (Annex III of Regulation (EC) No 1223/2009) |
| Quantified Difference | Tetrahydrolinalool exhibits markedly reduced oxidation rates and extended fragrance longevity compared to linalool in formulation stress testing. |
| Conditions | Stability assessment in detergent bases, soap bases, and cosmetic formulations under accelerated aging conditions. |
Why This Matters
Procurement of tetrahydrolinalool is essential for functional fragrance applications (e.g., laundry detergents, hard surface cleaners) where linalool fails due to instability, thereby ensuring consistent product performance and compliance with allergen labeling regulations.
- [1] Nbinno. Tetrahydrolinalool vs. Linalool: Choosing the Stable Scent for Your Fragrance Creations. 2025. View Source
